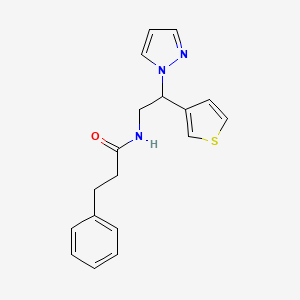![molecular formula C14H10F3N3OS B2942924 2-({[1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile CAS No. 400088-18-8](/img/structure/B2942924.png)
2-({[1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile is an organic compound characterized by its distinctive structure that incorporates pyrimidine and benzene rings, along with nitrile and trifluoromethyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically starts with commercially available pyrimidine and benzene derivatives.
Reaction Steps: : A multi-step process involving nucleophilic substitution, thiol-methylation, and nitrile addition reactions.
Conditions: : Reactions are generally carried out under controlled temperatures, often using catalysts such as Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods
Scale-Up: : For industrial-scale production, continuous flow synthesis methods may be employed to ensure consistent quality and yield.
Optimization: : Techniques such as high-pressure liquid chromatography (HPLC) are utilized to purify the compound, maximizing the efficiency and cost-effectiveness of the process.
Analyse Des Réactions Chimiques
Oxidation: : This compound undergoes oxidation reactions, which can introduce additional functional groups or alter its reactivity.
Reduction: : Reduction reactions may modify the nitro or carbonyl functionalities, often using hydrogenation or metal hydride reagents.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, allowing for the introduction or exchange of substituents on both the pyrimidine and benzene rings.
Common Reagents and Conditions
Oxidation: : Chromium trioxide (CrO3), Potassium permanganate (KMnO4)
Reduction: : Sodium borohydride (NaBH4), Hydrogen gas (H2) with a palladium catalyst
Substitution: : Halogens (Br2, Cl2), Alkyl halides (R-X)
Major Products Formed
The products vary depending on the reaction type but often include further functionalized derivatives of the original compound with enhanced properties or reactivity.
Applications De Recherche Scientifique
Chemistry
Catalysis: : Functions as a ligand in transition metal-catalyzed reactions due to its unique electronic properties.
Organic Synthesis: : Serves as an intermediate in the preparation of more complex molecules.
Biology
Enzyme Inhibition: : Potential inhibitor of specific enzymes due to its binding affinity.
Biological Probes: : Used in studies to understand biochemical pathways.
Medicine
Drug Development: : Investigated for its potential therapeutic effects, particularly in treating cancers or inflammatory diseases.
Pharmacokinetics: : Studied for its absorption, distribution, metabolism, and excretion profiles.
Industry
Material Science: : Utilized in the development of advanced materials with specific electronic properties.
Agrochemicals: : Examined as a potential active ingredient in pesticides or herbicides.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with biological targets such as enzymes and receptors. Its mechanism involves binding to active sites or allosteric sites, thereby inhibiting or modulating the activity of these targets. The trifluoromethyl and nitrile groups play crucial roles in this binding process, enhancing the compound's specificity and potency.
Comparaison Avec Des Composés Similaires
Unique Aspects
Functional Groups: : The combination of trifluoromethyl, nitrile, and sulfur groups in one molecule.
Biological Activity: : Higher specificity and potency in enzyme inhibition compared to similar molecules.
Similar Compounds
2-(Bromomethyl)-[1-methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidinyl]benzenecarbonitrile
2-({[1-Methyl-6-oxo-4-(chloromethyl)-1,6-dihydropyrimidinyl]sulfanyl}methyl)benzenecarbonitrile
2-({[1-Methyl-6-oxo-4-(fluoromethyl)-1,6-dihydropyrimidinyl]sulfanyl}methyl)benzenecarbonitrile
These compounds share structural similarities but differ in the nature of their functional groups and specific applications.
There you go! A comprehensive dive into this intriguing compound. Anything else you’d like to explore?
Propriétés
IUPAC Name |
2-[[1-methyl-6-oxo-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3OS/c1-20-12(21)6-11(14(15,16)17)19-13(20)22-8-10-5-3-2-4-9(10)7-18/h2-6H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANDJZSDOWCFJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N=C1SCC2=CC=CC=C2C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-cyclohexyl-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2942843.png)
![N-(2,5-dimethoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2942844.png)

![N-(2,4-dimethoxyphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2942846.png)

![2-(2-fluorophenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2942850.png)

![1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2942858.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N-methylamine](/img/structure/B2942859.png)


![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2942862.png)

